(S,S)-[2-(4/'-i-Propyloxazolin-2/'-yl)ferrocenyldiphenylphosphine, min. 97per cent

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

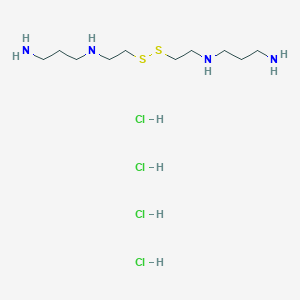

- Synonyms : (2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene; (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine]; (S)[(Sp)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyloxazoline, 97% .

Chemical Reactions Analysis

(S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine] serves as a chiral ligand in the synthesis of metal complexes. It has been employed in the preparation of rhodium, iridium, ruthenium, and osmium complexes .

科学的研究の応用

Enantioselective Synthesis

This compound is a chiral phosphine ligand used for enantioselective synthesis, which is a type of chemical synthesis that results in a preferential formation in the chemical reaction of one enantiomer or diastereoisomer over the other . It’s known for its high yield and high enantioselective results .

Synthesis of Metal Complexes

“(S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97%” can be used as a chiral ligand in the synthesis of metal complexes, including those of rhodium, iridium, ruthenium, and osmium .

作用機序

Target of Action

The primary target of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97%] is the enantioselective synthesis process . This compound is a chiral phosphine ligand, which plays a crucial role in the synthesis of chiral molecules .

Mode of Action

This compound interacts with its targets by acting as a chiral ligand . It binds to the metal center of the catalyst, thereby inducing chirality and facilitating the production of enantiomerically pure compounds .

Biochemical Pathways

It is known to be used in the synthesis of rhodium, iridium, ruthenium, and osmium metal complexes , which are involved in various chemical reactions and pathways.

Pharmacokinetics

It is known that the compound is a solid, crystalline powder or crystals , which suggests that it may be administered in a solid form and could have specific absorption and distribution characteristics based on its chemical structure and formulation.

Result of Action

The result of the action of (S,S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyldiphenylphosphine, min. 97%] is the production of high yield and highly enantioselective results in the synthesis of chiral molecules . This means that the compound effectively facilitates the production of one enantiomer over the other, which is crucial in many areas of chemistry and pharmacology where the chirality of a molecule can significantly affect its properties and interactions.

Action Environment

The compound is sensitive to air and should be stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as exposure to air and temperature . Therefore, proper storage and handling conditions are essential to maintain the compound’s effectiveness and stability.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S,S)-[2-(4/'-i-Propyloxazolin-2/'-yl)ferrocenyldiphenylphosphine] involves the reaction of ferrocenyl chloride with diphenylphosphine followed by the addition of i-propyloxazoline. The resulting mixture is then purified to obtain the desired product.", "Starting Materials": [ "Ferrocenyl chloride", "Diphenylphosphine", "i-Propyloxazoline" ], "Reaction": [ "Step 1: Ferrocenyl chloride is reacted with diphenylphosphine in the presence of a base such as triethylamine to form ferrocenyl diphenylphosphine.", "Step 2: i-Propyloxazoline is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 3: The mixture is then purified using column chromatography to obtain the desired product, (S,S)-[2-(4/'-i-Propyloxazolin-2/'-yl)ferrocenyldiphenylphosphine]." ] } | |

CAS番号 |

163169-29-7 |

製品名 |

(S,S)-[2-(4/'-i-Propyloxazolin-2/'-yl)ferrocenyldiphenylphosphine, min. 97per cent |

分子式 |

C28H28FeNOP |

分子量 |

517.475 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。